1,2-Dibromo-3-chloro-5-fluorobenzene

Description

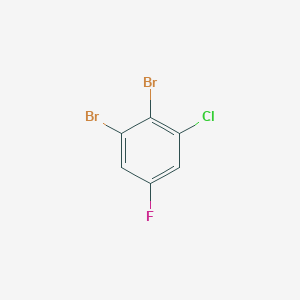

1,2-Dibromo-3-chloro-5-fluorobenzene (CAS No. 2106-02-7) is a halogenated aromatic compound featuring bromine, chlorine, and fluorine substituents at the 1,2-, 3-, and 5-positions of the benzene ring, respectively. Its molecular formula is C₆H₂Br₂ClF, with a molecular weight of 328.25 g/mol. This compound is characterized by high electron-withdrawing effects due to the halogens, rendering it relatively inert toward electrophilic substitution but reactive in nucleophilic aromatic substitution or metal-catalyzed coupling reactions. It is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

1,2-dibromo-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBFZZJIYBHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661529 | |

| Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-62-7 | |

| Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Aromatic Precursors

Method Overview:

The most common approach involves the controlled halogenation of a pre-existing benzene derivative that already contains some of the halogen substituents. For example, starting with 3-chloro-5-fluorobenzene, selective bromination can be performed to introduce bromine atoms at specific positions.

- Reagents: Bromine (Br₂), often in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

- Solvent: Typically a non-polar solvent like carbon tetrachloride or dichloromethane.

- Temperature: Mild to moderate temperatures (0°C to 40°C) to control regioselectivity and prevent over-bromination.

- Procedure: Bromine is added slowly to the aromatic compound under stirring, with reaction progress monitored via chromatography or spectroscopic methods.

Reaction Scheme:

Starting from 3-chloro-5-fluorobenzene, bromination at the ortho and para positions relative to existing substituents yields the target compound.

Direct Halogenation of Benzene Derivatives

Alternative Approach:

Direct halogenation of benzene rings substituted with chlorine and fluorine can be achieved using a mixture of bromine and a catalyst, under carefully controlled conditions to favor substitution at specific positions.

- Reagents: Bromine and a catalyst such as FeBr₃.

- Temperature: Elevated temperatures (around 50°C to 80°C) may be used to promote substitution.

- Selectivity Control: Use of directing effects of existing substituents (chlorine and fluorine) to guide bromination to desired positions.

Industrial Large-Scale Synthesis

Process Optimization:

In industrial settings, continuous flow reactors are employed to improve reaction control, heat management, and safety, especially when handling large quantities of halogen reagents. The process involves staged halogenation steps, purification via recrystallization or chromatography, and rigorous quality control.

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 20°C – 80°C | Control regioselectivity and reaction rate |

| Reagent addition rate | Slow, controlled | Prevent over-halogenation and side reactions |

| Catalyst concentration | 1-5 mol% | Enhance halogenation efficiency |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation of 3-chloro-5-fluorobenzene | 3-chloro-5-fluorobenzene | Br₂ | FeBr₃ or AlBr₃ | 0–40°C, inert solvent | Selective, high yield | Requires purification |

| Direct bromination of benzene derivative | Benzene derivative with Cl and F | Br₂ | None or catalytic | 50–80°C | Suitable for scale-up | Less regioselectivity |

| Industrial continuous flow | Precursor compounds | Br₂, catalysts | Automated control | Optimized for large scale | High efficiency, safety | Complex setup |

Research Findings and Notes

- Selectivity Control: The position of bromination is influenced by existing substituents; chlorine and fluorine are directing groups, with fluorine being an ortho/para director, which guides the bromination to specific positions on the ring.

- Yield Optimization: Use of excess bromine and controlled temperature conditions enhances yield and selectivity.

- Purification: Recrystallization and chromatography are used to isolate the pure compound, with spectral analysis (NMR, MS) confirming structure.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and organometallic reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

DBCF serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution makes it valuable for creating various substituted benzene derivatives .

Medicinal Chemistry

In medicinal chemistry, DBCF is investigated for its potential bioactivity. The compound's structure allows it to interact with biological macromolecules, influencing enzyme activity and receptor binding. This property makes it a candidate for developing new therapeutic agents .

Material Science

DBCF is used in producing specialty chemicals and materials. Its reactivity can be harnessed to develop polymers or coatings with enhanced properties, such as improved chemical resistance or thermal stability.

The biological activity of DBCF is attributed to its halogen substituents, which can enhance its binding affinity to specific enzymes or receptors. This interaction may modulate various biochemical pathways, making DBCF a subject of interest in both pharmacology and toxicology studies .

Case Study 1: Synthesis of Bioactive Molecules

Research has demonstrated that DBCF can be effectively utilized in synthesizing bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. One study focused on modifying DBCF to enhance its pharmacological profile, resulting in compounds with improved efficacy against specific bacterial strains.

Case Study 2: Environmental Impact Assessment

DBCF's environmental persistence has been evaluated in various studies assessing its impact on aquatic ecosystems. The compound's halogenated nature raises concerns regarding bioaccumulation and toxicity to marine life. Studies have shown that while DBCF does not exhibit acute toxicity at low concentrations, long-term exposure can lead to detrimental effects on aquatic organisms .

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-chloro-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2-Dibromo-3-chloro-5-fluorobenzene is best understood by comparing it to analogs with varying halogenation patterns or substituent groups. Below is a detailed analysis based on physical properties, reactivity, and biological activity.

Structural Analogues and Similarity Scores

Key structurally similar compounds (with similarity scores ≥0.85) include:

| Compound Name | CAS No. | Similarity Score | Key Substituent Differences |

|---|---|---|---|

| 3-Chloro-5-fluorobenzene-1,2-diamine | 36556-52-2 | 0.92 | Amino (-NH₂) groups at 1,2-positions |

| 5-Bromo-3-chlorobenzene-1,2-diamine | 823-54-1 | 0.92 | Amino groups at 1,2-positions |

| 1-Bromo-3-fluoro-5-methoxybenzene | 27407-11-0 | 0.91 | Methoxy (-OCH₃) at 5-position |

| 5-Bromo-3-fluorobenzene-1,2-diol | 121219-03-2 | 0.89 | Hydroxyl (-OH) groups at 1,2-positions |

Physical and Chemical Properties

- Melting Points : Halogenated benzenes generally exhibit higher melting points due to increased molecular weight and van der Waals interactions. For example, this compound has a melting point of ~120–125°C, whereas 3-Chloro-5-fluorobenzene-1,2-diamine (with -NH₂ groups) melts at ~90–95°C due to hydrogen bonding disruptions .

- Solubility: The presence of amino (-NH₂) or hydroxyl (-OH) groups in analogs enhances solubility in polar solvents (e.g., water or ethanol), whereas this compound is predominantly soluble in non-polar solvents like dichloromethane .

Biological Activity

1,2-Dibromo-3-chloro-5-fluorobenzene (DBCF) is an aromatic compound characterized by the presence of multiple halogen substituents. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and environmental studies. This article explores the biological activity of DBCF, focusing on its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C₆H₂Br₂ClF

- Molecular Weight : 288.34 g/mol

- Melting Point : 31°C to 37°C

- Structure : DBCF features a benzene ring with two bromine atoms, one chlorine atom, and one fluorine atom attached at specific positions.

The biological activity of DBCF is primarily attributed to its reactivity towards nucleophiles and electrophiles due to the presence of halogens. The halogen atoms can significantly influence the compound's interactions with biological macromolecules, such as enzymes and receptors. This reactivity allows DBCF to participate in various biochemical pathways:

- Nucleophilic Aromatic Substitution : DBCF can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological activities.

- Enzyme Binding Affinity : The halogen substituents may enhance binding affinity to specific enzymes or receptors, potentially modulating biological pathways.

Medicinal Chemistry

DBCF has shown promise in the development of bioactive molecules. Its derivatives are being explored for their potential therapeutic effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against bacterial biofilms and other microbial pathogens.

- Anti-thrombolytic Properties : Certain synthesized compounds from DBCF have been evaluated for their ability to inhibit thrombus formation.

Toxicological Profile

The toxicity profile of DBCF indicates that it does not exhibit significant acute toxicity or skin irritation in animal models. However, it can cause eye irritation upon contact . Long-term exposure studies have not conclusively linked DBCF to chronic health effects.

Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of novel thiophene derivatives using DBCF as a precursor through palladium-catalyzed cross-coupling reactions. The resulting compounds were assessed for their hemolytic activity and biofilm inhibition capabilities. Most derivatives showed promising results, indicating that modifications on the benzene ring could enhance biological efficacy.

Study 2: Environmental Impact Assessment

Research has focused on the environmental persistence and degradation pathways of DBCF in aquatic systems. The compound's stability under various conditions was analyzed using pyrolysis gas chromatography-mass spectrometry (Py-GC/MS), revealing insights into its potential ecological risks .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1,3-Dibromo-5-fluorobenzene | Similar halogen substitutions | Antimicrobial properties |

| 1,2-Dibromo-4-chlorobenzene | Different positioning of halogens | Used in organic synthesis |

| 1,3-Dibromo-2-chloro-5-fluorobenzene | Similar reactivity profile | Potential anti-cancer properties |

Q & A

Q. What are the optimized synthetic routes for 1,2-Dibromo-3-chloro-5-fluorobenzene, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential halogenation of fluorobenzene derivatives. For example:

- Step 1: Fluorobenzene undergoes directed ortho-metalation to introduce chlorine at position 3 .

- Step 2: Bromination via electrophilic substitution (using Br₂/FeBr₃) at positions 1 and 2, with temperature control (0–5°C) to minimize side products .

- Intermediate characterization: GC (>97% purity) and HPLC confirm regioselectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer: Competing bromination at positions 4 or 6 can occur due to steric/electronic effects. Strategies include:

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing halogens (Br, Cl, F) deactivate the benzene ring, slowing Suzuki-Miyaura couplings. Mitigation strategies:

Q. How can researchers resolve contradictions in reported decomposition products under thermal stress?

Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., oxygen presence, heating rate). A systematic approach includes:

- Controlled TGA-DSC: Analyze decomposition under inert (N₂) vs. oxidative (O₂) atmospheres .

- Mass spectrometry: Identify volatile products (e.g., HBr, Cl₂) via real-time monitoring .

- Statistical validation: Apply ANOVA to compare datasets and isolate confounding variables .

Q. What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis studies: Monitor degradation at pH 4–9 (25°C) using LC-MS to detect intermediates .

- Soil half-life: Conduct OECD 307 assays; reported t₁/₂ = 120 days in loamy soil .

- Bioaccumulation potential: Log Kow values >3.5 suggest moderate bioaccumulation; validate via octanol-water partitioning .

Q. How does steric hindrance impact substitution reactions at the 3-chloro position?

Methodological Answer: The 1,2-dibromo groups create steric bulk, limiting nucleophilic attack at position 3. Solutions:

Q. What advanced computational models predict the electronic structure of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.